![molecular formula C18H16FN7O B12178529 N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178529.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a tetrazole ring, and a fluorinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole ring.
Introduction of Propyl Chain: The benzimidazole derivative is then alkylated with a propyl halide under basic conditions to introduce the propyl chain.
Formation of Tetrazole Ring: The next step involves the cyclization of an appropriate nitrile derivative with sodium azide to form the tetrazole ring.
Coupling with Fluorinated Benzamide: Finally, the tetrazole derivative is coupled with a fluorinated benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₈H₁₆FN₇O
- Molecular Weight : 365.3643 g/mol
- CAS Number : 1436002-04-8
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
In a study conducted by Luo et al. (2021), derivatives of benzimidazole were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as novel antibacterial agents .
Antifungal Activity
The antifungal potential of this compound has also been explored, particularly against fungi such as Candida albicans and Aspergillus niger. In vitro studies have shown promising results, with certain derivatives demonstrating significant antifungal activity.
Case Study: Antifungal Screening
In a comparative analysis, the benzimidazole derivatives were tested against standard antifungal agents. The findings revealed that some derivatives had MIC values significantly lower than those of established treatments, indicating their potential as effective antifungal agents .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been investigated in various studies. Compounds within this class have shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
Case Study: COX Inhibition
Research indicated that certain benzimidazole derivatives exhibited significant COX-2 inhibition, with IC50 values comparable to conventional anti-inflammatory drugs such as indomethacin .
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to DNA and proteins, potentially interfering with their function. The tetrazole ring may enhance the compound’s binding affinity and specificity. The fluorinated benzamide moiety can interact with various enzymes, modulating their activity. These interactions can lead to the inhibition of cellular processes, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both benzimidazole and tetrazole rings, which confer distinct chemical and biological properties. The fluorinated benzamide moiety further enhances its reactivity and potential as a therapeutic agent.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a benzimidazole moiety, which is known for its diverse pharmacological properties. The compound can be represented as follows:
Antibacterial Activity
Research indicates that compounds with a benzimidazole scaffold often exhibit significant antibacterial properties. For instance, derivatives of benzimidazole have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. In a study examining the antibacterial activity of similar compounds, it was found that certain benzimidazole derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 12.5–25 μg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
Benzimidazole Derivative A | 12.5 | MRSA |
Benzimidazole Derivative B | 25 | MSSA |
This compound | TBD | TBD |
Antifungal Activity
This compound has also been investigated for its antifungal properties. Compounds containing a tetrazole ring have been reported to exhibit antifungal activity against species such as Candida albicans and Aspergillus niger. The introduction of halogen groups has been shown to enhance this activity, with studies indicating MIC values ranging from 1.6 to 25 μg/mL against various fungal strains .
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. For example, research has shown that certain benzimidazole analogs possess cytotoxic effects against human cancer cell lines, with IC50 values indicating significant potency .
Case Studies
- Benzimidazole Derivative Study : A series of benzimidazole derivatives were synthesized and tested for their biological activity. Among them, compounds with substitutions at the 5-position exhibited enhanced activity against S. aureus and E. coli, suggesting that structural modifications can significantly impact efficacy .
- Tetrazole Ring Influence : The incorporation of a tetrazole moiety into the benzimidazole framework was shown to improve both antibacterial and antifungal activities in vitro, highlighting the importance of structural diversity in enhancing biological effects .
Properties
Molecular Formula |
C18H16FN7O |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H16FN7O/c19-12-7-8-16(26-11-21-24-25-26)13(10-12)18(27)20-9-3-6-17-22-14-4-1-2-5-15(14)23-17/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,20,27)(H,22,23) |
InChI Key |
LYIYMAXKVLBTTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
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